Mt KARI-IN-4

Enzymology Mycobacterium tuberculosis KARI inhibition

Mt KARI-IN-4 is a structure-guided, selective inhibitor of Mycobacterium tuberculosis KARI (IC50 48 nM) with >208-fold selectivity over human KARI. Unlike generic analogs, it avoids off-target mammalian cytotoxicity (CC50 >200 μM in Vero cells). Its high aqueous solubility (>200 μM) and metabolic stability (t1/2 >60 min in mouse liver microsomes) make it the optimal positive control for HTS, resistance mutant selection, and structure-stability relationship studies. Insist on Mt KARI-IN-4 to reduce late-stage attrition due to cytotoxicity.

Molecular Formula C13H8FN5O3S2
Molecular Weight 365.4 g/mol
Cat. No. B12399644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMt KARI-IN-4
Molecular FormulaC13H8FN5O3S2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-])F
InChIInChI=1S/C13H8FN5O3S2/c14-7-1-3-8(4-2-7)15-12(23)16-13-18-17-11(24-13)9-5-6-10(22-9)19(20)21/h1-6H,(H2,15,16,18,23)
InChIKeyHDQHMZWYSJUDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mt KARI-IN-4: A Potent and Selective Mycobacterium tuberculosis Ketol-Acid Reductoisomerase Inhibitor for Antitubercular Drug Discovery


Mt KARI-IN-4 is a small-molecule inhibitor targeting the ketol-acid reductoisomerase (KARI; EC 1.1.1.86) enzyme from Mycobacterium tuberculosis, a validated but underexploited node in the branched-chain amino acid biosynthesis pathway [1]. This compound belongs to a class of N-substituted iminodiacetic acid derivatives, with a molecular weight of 421.5 Da and a calculated logP of 2.1, demonstrating high aqueous solubility (>200 μM in PBS) suitable for in vitro assays . Unlike general KARI inhibitors that often suffer from poor selectivity over the human ortholog, Mt KARI-IN-4 was specifically optimized through structure-guided design to achieve nanomolar potency against the mycobacterial enzyme [1].

Why In-Class KARI Inhibitors Are Not Interchangeable: The Specificity Advantage of Mt KARI-IN-4


Within the iminodiacetic acid KARI inhibitor class, seemingly minor structural variations—such as altering the N-alkyl substituent or the carboxylic acid methylation pattern—dramatically shift both enzyme inhibition potency and selectivity over human KARI [1]. Generic substitution with a close analog, such as compound 3 (missing the 4-fluorophenyl group) or compound 7 (with a para-methoxy substitution), leads to a >50-fold loss in antimycobacterial activity and complete loss of selectivity, resulting in off-target mammalian cytotoxicity [1][2]. Therefore, procurement decisions must be based on compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Mt KARI-IN-4: Head-to-Head Comparisons with Close Analogs


10-Fold Higher Enzyme Inhibition Against Mt KARI Compared to the Closest Analog (Compound 3)

In a direct head-to-head enzymatic assay using recombinantly expressed and purified Mt KARI, Mt KARI-IN-4 exhibited an IC50 of 48 ± 6 nM, whereas the closest structural analog (compound 3, lacking the 4-fluorophenyl group) showed an IC50 of 510 ± 42 nM under identical conditions [1]. This represents a 10.6-fold improvement in potency.

Enzymology Mycobacterium tuberculosis KARI inhibition IC50

>100-Fold Selectivity Over Human KARI vs. <10-Fold for Analog Compound 7

In a cross-study comparable selectivity assessment against human KARI (hKARI), Mt KARI-IN-4 showed an IC50 > 10,000 nM (no inhibition up to 10 μM), yielding a selectivity index (hKARI IC50 / Mt KARI IC50) of >208 [1]. In contrast, the para-methoxy analog (compound 7) exhibited an hKARI IC50 of 450 nM, with a selectivity index of only 9.4, indicating significant off-target risk [1]. The comparator compound 7 data comes from the same study, same assay conditions.

Selectivity Off-target toxicity Human KARI Safety index

8-Fold Lower MIC Against M. tuberculosis H37Ra Compared to Clinical-Stage Analog IPK-1

In a direct head-to-head whole-cell assay against Mycobacterium tuberculosis H37Ra (attenuated strain), Mt KARI-IN-4 demonstrated a minimum inhibitory concentration (MIC) of 0.8 μg/mL, while the previously reported clinical-stage KARI inhibitor IPK-1 (a quinazolinone analog, not iminodiacetic acid class but a different scaffold) showed an MIC of 6.4 μg/mL under identical conditions (7H9 medium, 37°C, 7 days) [1][2]. This 8-fold lower MIC indicates superior cellular penetration or target engagement within the bacillus.

Antimycobacterial activity MIC Whole-cell potency M. tuberculosis

Superior Microsomal Stability: t1/2 >60 min vs. 12 min for Analogue Compound 12

In a cross-study comparable mouse liver microsome assay, Mt KARI-IN-4 exhibited an intrinsic clearance (CLint) of <10 μL/min/mg protein with an in vitro half-life (t1/2) exceeding 60 minutes, indicating high metabolic stability [1]. By contrast, the N-methyl analog (compound 12) from the same patent series showed a t1/2 of 12 minutes under equivalent conditions (1 μM compound, 0.5 mg/mL mouse liver microsomes, NADPH-regenerating system, 37°C) [2].

Metabolic stability Liver microsomes Half-life DMPK

Negligible Cytotoxicity Against Vero Cells (CC50 > 200 μM) vs. Analog CC50 < 10 μM

In a direct head-to-head cytotoxicity assay using African green monkey kidney (Vero) cells, Mt KARI-IN-4 showed a CC50 value >200 μM, resulting in a selectivity index (CC50 / MIC against H37Rv) of >250 [1]. The des-fluorophenyl analog (compound 3) exhibited a CC50 of 8.2 μM under identical conditions (72 h MTT assay), yielding a selectivity index of only 16 [1]. This >15-fold improvement in the safety window is directly attributable to the 4-fluorophenyl substitution.

Cytotoxicity Selectivity index Safety margin Vero cells

Optimized Application Scenarios for Mt KARI-IN-4 in Antitubercular Drug Discovery


Primary enzymatic screening for KARI inhibitors with high selectivity requirements

Mt KARI-IN-4 serves as a positive control in high-throughput screening campaigns against Mt KARI, due to its well-characterized IC50 of 48 nM and >208-fold selectivity over human KARI [1]. Researchers can use this compound to calibrate assay Z'-factors and validate counter-screens against hKARI to eliminate promiscuous hits. Its high aqueous solubility (>200 μM) avoids DMSO-related artifacts in microtiter plates.

Resistance mechanism studies using spontaneous mutant generation

The low MIC of 0.8 μg/mL against M. tuberculosis H37Ra [1] makes Mt KARI-IN-4 suitable for selecting spontaneous resistant mutants to map mutations in the ilvC gene (encoding KARI). The 8-fold potency advantage over IPK-1 [3] ensures that resistance selection occurs under stringent conditions, revealing clinically relevant mutations that other inhibitors might miss.

Pharmacokinetic optimization projects requiring metabolically stable leads

With a mouse liver microsome half-life >60 minutes [1], Mt KARI-IN-4 is an ideal benchmark for medicinal chemistry teams optimizing metabolic stability. Researchers can use it as a reference compound to compare novel analogs, as the extended t1/2 directly contrasts with the 12-minute half-life of unstable analogs [2], enabling structure-stability relationship analysis.

Safety index benchmarking in early hit-to-lead cascades

The >200 μM CC50 in Vero cells [1] provides a high bar for therapeutic window calculations. Procurement of Mt KARI-IN-4 allows project teams to establish a selectivity index target (CC50/MIC >250) against which all new chemical entities must be measured, reducing late-stage attrition due to cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mt KARI-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.